1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl 4-nitrobenzyl carbonate
CAS No.: 193269-82-8
Cat. No.: VC2852585
Molecular Formula: C17H14N2O7
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193269-82-8 |
|---|---|
| Molecular Formula | C17H14N2O7 |
| Molecular Weight | 358.3 g/mol |
| IUPAC Name | (3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl) (4-nitrophenyl)methyl carbonate |
| Standard InChI | InChI=1S/C17H14N2O7/c20-15-13-10-3-4-11(7-10)14(13)16(21)18(15)26-17(22)25-8-9-1-5-12(6-2-9)19(23)24/h1-6,10-11,13-14H,7-8H2 |
| Standard InChI Key | JQPBWZAECBQIKQ-UHFFFAOYSA-N |
| SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
| Canonical SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Compound Identification and Nomenclature
Chemical Names and Identifiers
The compound under investigation has several systematic names and identifiers that are used in scientific literature and chemical databases. The primary name, 1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl 4-nitrobenzyl carbonate, describes its structural components in accordance with IUPAC nomenclature guidelines . Alternative names include 3a,4,7,7a-Tetrahydro-2-((((4-nitrophenyl)methoxy)carbonyl)oxy)-4,7-methano-1H-isoindole-1,3(2H)-dione and (3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl) (4-nitrophenyl)methyl carbonate . In research and industrial settings, it is sometimes referred to by the abbreviated form PNZ-ONb, though full chemical names are preferred for clarity and precision .
The compound is uniquely identified in chemical databases and literature through several standardized codes and numbers, as presented in Table 1.
Table 1: Chemical Identifiers for 1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl 4-nitrobenzyl carbonate
Structural Representation
The structural representation of this compound reveals its complex molecular architecture. It consists of a bicyclic imide core (the tetrahydro-4,7-methanoisoindole-1,3-dione portion) connected to a 4-nitrobenzyl carbonate group through an N-O linkage . This structure can be described using several notation systems that are standard in organic chemistry.
The compound's InChI (International Chemical Identifier) provides a standardized textual representation of its structure: InChI=1S/C17H14N2O7/c20-15-13-10-3-4-11(7-10)14(13)16(21)18(15)26-17(22)25-8-9-1-5-12(6-2-9)19(23)24/h1-6,10-11,13-14H,7-8H2 . This string encodes complete information about the molecular structure, including atom connectivity, bond types, and stereochemistry.
For computational and database purposes, the compound can also be represented using SMILES notation: C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)N+[O-]. This linear notation efficiently encodes the molecular structure in a format that is more compact than the InChI but still contains all essential structural information.
Physical and Chemical Properties
Basic Properties
1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl 4-nitrobenzyl carbonate exhibits specific physical and chemical properties that are important for understanding its behavior in various chemical environments and applications. Table 2 summarizes the key physical and chemical properties of this compound.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Molecular Weight | 358.30 g/mol | |
| Purity (Commercial) | 97% | |
| Solubility | Soluble in organic solvents such as DMSO, dichloromethane, and acetonitrile |
Structural Characteristics
The compound features a tricyclic structure with two distinct functional regions: the bicyclic imide portion (tetrahydro-4,7-methanoisoindole-1,3-dione) and the 4-nitrobenzyl carbonate moiety . The two regions are connected through an N-O bond, with the carbonyl carbon of the carbonate group forming a bridge between the nitrogen of the imide and the oxygen attached to the 4-nitrobenzyl group.
The bicyclic imide portion contains a norbornene-like structure fused with a five-membered ring containing the imide functionality . This structural arrangement contributes to the compound's rigidity and specific reactivity patterns. The 4-nitrobenzyl group attached to the carbonate moiety features a para-nitro substituent on the benzene ring, which influences the electronic properties and reactivity of this portion of the molecule .
The presence of multiple functional groups—including imide, carbonate, and nitro functionalities—creates a complex electronic environment that determines the compound's chemical behavior, particularly its role as a protecting group in organic synthesis.
Reactivity Profile
The reactivity of 1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl 4-nitrobenzyl carbonate is primarily governed by the carbonate linkage and the properties of the 4-nitrobenzyl group. The carbonate group is susceptible to nucleophilic attack, particularly under basic conditions, which is relevant to its function as a protecting group.
Synthesis and Preparation
Synthetic Routes
The primary synthetic route to 1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl 4-nitrobenzyl carbonate involves the reaction of 1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H) with 4-nitrobenzyl chloroformate. This reaction follows a general pattern for the preparation of N-protected derivatives, where the nucleophilic nitrogen of the imide attacks the electrophilic carbonyl carbon of the chloroformate reagent, resulting in the formation of the carbonate linkage.
The synthesis typically proceeds under mild conditions to preserve the integrity of the functional groups involved. The reaction may be carried out in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction and to enhance the nucleophilicity of the imide nitrogen.
The starting material, 1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H), is derived from norbornene through a series of reactions that include cycloaddition with maleic anhydride followed by conversion to the corresponding imide. The 4-nitrobenzyl chloroformate reagent is prepared from 4-nitrobenzyl alcohol and phosgene or a phosgene equivalent under controlled conditions.
Purification Methods
After synthesis, the compound typically requires purification to remove reaction by-products and unreacted starting materials. Common purification methods for this type of compound include:
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Column chromatography using silica gel as the stationary phase and appropriate organic solvent mixtures as the mobile phase .
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Recrystallization from suitable solvents or solvent combinations to obtain crystals of high purity .
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Preparative high-performance liquid chromatography (HPLC) for applications requiring exceptional purity .
Commercial preparations of this compound are typically available at purities of approximately 97%, which is suitable for most research and synthetic applications .
Applications and Uses
Protecting Group Chemistry
As a protecting group, this compound belongs to a class of reagents used to temporarily mask reactive functional groups during multistep organic syntheses. Its specific characteristics make it suitable for orthogonal protection strategies, where different protecting groups can be selectively removed in a predetermined sequence.
The compound is particularly valuable in scenarios requiring selective deprotection under mild conditions, as it can be removed through several mechanisms, including photolytic cleavage (facilitated by the 4-nitrobenzyl group) and basic hydrolysis of the carbonate linkage. This versatility in deprotection strategies contributes to its utility in complex organic syntheses.
Other Applications
Beyond peptide synthesis, 1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl 4-nitrobenzyl carbonate finds applications in other areas of organic synthesis, particularly in the preparation of complex natural products and pharmaceutically relevant compounds. Its specific reactivity profile and selective deprotection characteristics make it valuable in synthetic pathways that require precise control over functional group manipulations.
The compound may also serve as a building block for the synthesis of more complex structures, leveraging the unique reactivity of its constituent functional groups. Its well-defined structural and reactivity properties make it a reliable component in designed synthetic pathways.
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